Cas no 2034426-50-9 (N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide)

N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a heterocyclic sulfonamide compound featuring a fused benzothiadiazole core linked to a pyridyl-triazole moiety. This structure confers unique electronic and steric properties, making it a promising candidate for applications in medicinal chemistry and materials science. The benzothiadiazole unit enhances photophysical characteristics, while the triazole-pyridine group offers potential for coordination chemistry and biological activity. Its sulfonamide functionality may contribute to solubility and binding interactions, particularly in enzyme inhibition studies. The compound's modular design allows for further derivatization, enabling tailored modifications for specific research or industrial applications. Its well-defined synthetic route ensures reproducibility for consistent experimental results.
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide structure
2034426-50-9 structure
Product Name:N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide
CAS No:2034426-50-9
MF:C14H11N7O2S2
MW:373.412838220596
CID:5468273
Update Time:2025-05-21

N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
    • N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
    • N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide
    • Inchi: 1S/C14H11N7O2S2/c22-25(23,13-5-1-4-12-14(13)19-24-18-12)16-7-10-9-21(20-17-10)11-3-2-6-15-8-11/h1-6,8-9,16H,7H2
    • InChI Key: CTSLYUPMYWVFHL-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CC2C1=NSN=2)(NCC1=CN(C2C=NC=CC=2)N=N1)(=O)=O

Computed Properties

  • Exact Mass: 373.04156497 g/mol
  • Monoisotopic Mass: 373.04156497 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 152
  • Molecular Weight: 373.4

N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide Pricemore >>

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Additional information on N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide

Comprehensive Overview of N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide (CAS No. 2034426-50-9)

The compound N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide (CAS No. 2034426-50-9) is a highly specialized chemical entity that has garnered significant attention in recent years due to its unique structural features and potential applications in various scientific fields. This molecule combines a pyridine-triazole moiety with a benzothiadiazole-sulfonamide group, creating a hybrid structure that exhibits interesting physicochemical properties. Researchers are particularly interested in this compound for its potential role in medicinal chemistry and material science applications.

From a structural perspective, N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide presents an intriguing combination of heterocyclic systems. The 1,2,3-triazole ring, known for its stability and hydrogen bonding capabilities, is connected to a pyridine unit, which contributes to the molecule's basicity and potential for forming coordination complexes. The benzothiadiazole component adds electron-withdrawing characteristics, while the sulfonamide group provides additional sites for molecular interactions. This unique combination makes the compound particularly interesting for researchers exploring structure-activity relationships in drug discovery.

The synthesis of N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic transformations. One common approach utilizes click chemistry methodologies to construct the triazole core, followed by subsequent functionalization to introduce the benzothiadiazole-sulfonamide moiety. The purity and characterization of this compound are crucial for its intended applications, with techniques such as HPLC, NMR spectroscopy, and mass spectrometry being routinely employed for quality control. Researchers often search for information about the synthetic route and purification methods for this specific compound.

In the realm of pharmaceutical research, N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide has shown promise as a potential scaffold for drug development. The presence of multiple heteroatoms and functional groups makes it an attractive candidate for molecular targeting applications. Recent studies have explored its potential as a kinase inhibitor or enzyme modulator, with particular interest in its interactions with biological targets. The compound's solubility profile and membrane permeability are frequently discussed topics among medicinal chemists evaluating its drug-like properties.

The physical properties of N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide are of considerable interest to researchers working with this material. While specific data may vary depending on the synthetic batch and purification methods, typical characteristics include a molecular weight of approximately 372.4 g/mol and a melting point range that reflects its crystalline nature. The compound's spectroscopic properties, particularly its UV-Vis absorption and fluorescence characteristics, have been subjects of investigation due to the conjugated nature of the benzothiadiazole system.

Beyond pharmaceutical applications, N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide has potential uses in materials science. The combination of electron-rich and electron-deficient components in its structure makes it interesting for organic electronic applications. Researchers have explored its incorporation into molecular devices and as a component in functional materials. The compound's ability to participate in supramolecular interactions through its multiple hydrogen bonding sites adds to its versatility in materials design.

The stability and storage conditions for N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide are important practical considerations. Generally, the compound should be stored under inert atmosphere at low temperatures to maintain its integrity over extended periods. The degradation products and shelf life of this material are topics of ongoing research, with particular attention to how environmental factors might affect its performance in various applications.

From a commercial perspective, the availability of N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is currently limited to specialized chemical suppliers serving the research community. The market demand for this compound has been gradually increasing as more potential applications are discovered. Pricing information is typically available upon request from suppliers, with costs reflecting the compound's synthetic complexity and purification requirements. Researchers often inquire about bulk availability and custom synthesis options for this material.

Recent scientific literature has highlighted several novel applications for N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide and related compounds. These include its use as a fluorescent probe in biological imaging, as a component in sensor technologies, and as a building block for more complex molecular architectures. The compound's structure-property relationships continue to be an active area of investigation, with computational chemistry playing an increasingly important role in predicting and explaining its behavior.

For researchers considering working with N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide, it's important to consult the available safety data and handle the material with appropriate precautions. While not classified as hazardous under standard regulations, proper laboratory practices should always be followed when handling any chemical substance. The compound's toxicity profile and environmental impact are subjects that require further investigation as its applications expand.

The future outlook for N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide appears promising, with potential developments in multiple scientific disciplines. As synthetic methodologies improve and our understanding of its properties deepens, new applications are likely to emerge. The compound serves as an excellent example of how molecular design can create materials with tailored properties for specific scientific and technological needs.

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